molecular formula C22H26Cl2N6O2 B12799162 4-(6-(3,6-Diazabicyclo[3.1.1]heptan-3-yl)pyridin-3-yl)-6-(2-hydroxy-2-methylpropoxy)pyrazolo[1,5-a]pyridine-3-carbonitrile dihydrochloride

4-(6-(3,6-Diazabicyclo[3.1.1]heptan-3-yl)pyridin-3-yl)-6-(2-hydroxy-2-methylpropoxy)pyrazolo[1,5-a]pyridine-3-carbonitrile dihydrochloride

Cat. No.: B12799162
M. Wt: 477.4 g/mol
InChI Key: PRFZLXGOJQUSJR-UHFFFAOYSA-N
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Description

Systematic IUPAC Nomenclature and Molecular Formula Analysis

The systematic IUPAC name of this compound is derived through sequential identification of parent structures and substituents. The base structure is pyrazolo[1,5-a]pyridine , a bicyclic system comprising fused pyrazole and pyridine rings. Key substituents include:

  • A pyridin-3-yl group at position 4 of the pyrazolo[1,5-a]pyridine core, which is further substituted at position 6 with a 3,6-diazabicyclo[3.1.1]heptan-3-yl group .
  • A 2-hydroxy-2-methylpropoxy group at position 6 of the pyrazolo[1,5-a]pyridine.
  • A carbonitrile group at position 3 of the pyrazolo[1,5-a]pyridine.

The molecular formula is C22H26Cl2N6O2 , with a molecular weight of 477.4 g/mol . The dihydrochloride salt form introduces two hydrochloric acid molecules, contributing to the compound’s ionic character and solubility profile.

Structural Breakdown Table

Component Formula Segment Role
Pyrazolo[1,5-a]pyridine core C7H4N2 Bicyclic scaffold
3,6-Diazabicyclo[3.1.1]heptane C5H10N2 Bridged bicyclic amine
Pyridin-3-yl substituent C5H4N Aromatic linker
2-Hydroxy-2-methylpropoxy C4H9O2 Ether-alcohol side chain
Carbonitrile CN Electron-withdrawing group

The IUPAC name systematically locates each substituent using numerical prefixes, ensuring unambiguous identification of atomic connectivity.

Structural Elucidation of Bicyclic and Heterocyclic Components

Pyrazolo[1,5-a]pyridine System

This fused heterocycle consists of a pyrazole (five-membered ring with two adjacent nitrogen atoms) and a pyridine (six-membered aromatic ring with one nitrogen atom). The fusion occurs between positions 1 and 5 of the pyrazole and positions a and 2 of the pyridine, creating a planar, conjugated system. The carbonitrile group at position 3 introduces electron-withdrawing effects, polarizing the π-electron system and influencing reactivity.

3,6-Diazabicyclo[3.1.1]heptane

This bridged bicyclic structure features a norbornane-like骨架 with two nitrogen atoms at positions 3 and 6. The bridgehead nitrogen (position 3) participates in conjugation with the pyridin-3-yl group, while the secondary nitrogen (position 6) contributes to the compound’s basicity. The bicyclo[3.1.1] framework imposes significant steric constraints, limiting conformational flexibility.

Key Structural Features of Heterocycles
Heterocycle Ring System Nitrogen Positions Bridge/Coupling
Pyrazolo[1,5-a]pyridine Fused 5-6 membered 1,2 (pyrazole); 3 (pyridine) Positions 1-5 (pyrazole) to a-2 (pyridine)
3,6-Diazabicyclo[3.1.1]heptane Bridged 7-membered 3,6 Bridge between C1-C5 and C2-C6

The pyridin-3-yl group serves as a rigid linker, positioning the diazabicyclo[3.1.1]heptane moiety orthogonally to the pyrazolo[1,5-a]pyridine core. This spatial arrangement likely influences molecular recognition in biological systems.

Tautomeric and Conformational Isomerism in Pyrazolo[1,5-a]pyridine Derivatives

Tautomerism in the Pyrazole Ring

The pyrazolo[1,5-a]pyridine system exhibits potential for prototropic tautomerism , where hydrogen migration between nitrogen atoms alters bond order and charge distribution. However, the presence of the electron-withdrawing carbonitrile group at position 3 stabilizes the 1H-tautomer by delocalizing electron density into the cyano group. This tautomeric preference is confirmed by computational models showing lower energy for the 1H-form compared to alternative tautomers.

Conformational Dynamics

  • 3,6-Diazabicyclo[3.1.1]heptane :

    • The bridged structure restricts chair-boat interconversions typical of non-bridged bicyclic systems.
    • Nitrogen lone pairs at positions 3 and 6 adopt axial orientations, minimizing steric clashes with adjacent hydrogens.
  • 2-Hydroxy-2-methylpropoxy Side Chain :

    • The tert-butyl-like 2-methylpropoxy group exhibits restricted rotation about the ether oxygen due to steric hindrance.
    • Intramolecular hydrogen bonding between the hydroxyl group and pyridine nitrogen further stabilizes a specific conformation.
Energy Barriers for Rotation
Bond Rotation Barrier (kcal/mol) Dominant Conformer
C-O (ether) ~3.2 Gauche (hydroxy group oriented toward pyridine)
N-C (bicyclo bridge) >10 Fixed by bridge geometry

These conformational preferences have implications for the compound’s solubility and intermolecular interactions. The dihydrochloride salt form enhances aqueous solubility by introducing ionic character, while the hydrophobic bicyclic and tert-butyl components promote membrane permeability.

Properties

Molecular Formula

C22H26Cl2N6O2

Molecular Weight

477.4 g/mol

IUPAC Name

4-[6-(3,6-diazabicyclo[3.1.1]heptan-3-yl)pyridin-3-yl]-6-(2-hydroxy-2-methylpropoxy)pyrazolo[1,5-a]pyridine-3-carbonitrile;dihydrochloride

InChI

InChI=1S/C22H24N6O2.2ClH/c1-22(2,29)13-30-18-6-19(21-15(7-23)9-25-28(21)12-18)14-3-4-20(24-8-14)27-10-16-5-17(11-27)26-16;;/h3-4,6,8-9,12,16-17,26,29H,5,10-11,13H2,1-2H3;2*1H

InChI Key

PRFZLXGOJQUSJR-UHFFFAOYSA-N

Canonical SMILES

CC(C)(COC1=CN2C(=C(C=N2)C#N)C(=C1)C3=CN=C(C=C3)N4CC5CC(C4)N5)O.Cl.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(6-(3,6-Diazabicyclo[3.1.1]heptan-3-yl)pyridin-3-yl)-6-(2-hydroxy-2-methylpropoxy)pyrazolo[1,5-a]pyridine-3-carbonitrile dihydrochloride typically involves multiple steps:

    Formation of the Pyrazolo[1,5-a]pyridine Core: This step involves the cyclization of appropriate precursors under controlled conditions, often using catalysts and specific solvents.

    Introduction of the Diazabicycloheptane Moiety: This step requires the use of diazabicycloheptane derivatives, which are reacted with the pyrazolo[1,5-a]pyridine core under specific conditions to ensure proper attachment.

    Addition of the Pyridine Ring: The pyridine ring is introduced through a series of substitution reactions, often involving halogenated pyridine derivatives and suitable nucleophiles.

    Final Assembly and Purification: The final compound is assembled through a series of coupling reactions, followed by purification using techniques such as chromatography.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods, with optimizations for yield, purity, and cost-effectiveness. This often includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques.

Chemical Reactions Analysis

Pyridine and Diazabicycloheptane Systems

  • Nucleophilic Aromatic Substitution : The electron-deficient pyridine rings undergo substitution at positions activated by adjacent electron-withdrawing groups (e.g., cyano).

  • Coordination Chemistry : The diazabicycloheptane’s tertiary amines act as ligands for transition metals, influencing catalytic behavior in further reactions .

Hydroxypropoxy Group

  • Ether Cleavage : Susceptible to acid-catalyzed hydrolysis (e.g., HBr/acetic acid), though steric hindrance from the 2-methylpropoxy group reduces reactivity compared to linear ethers.

  • Oxidation : Stable under mild oxidative conditions but may degrade with strong oxidizers like KMnO₄.

Cyano Group

  • Nucleophilic Addition : Reacts with Grignard reagents or hydrides to form amines or imines, though steric shielding limits accessibility.

Palladium-Mediated Reactions

The compound participates in Pd-catalyzed couplings as both a substrate and ligand. For example:

PdCl2(dppf)+Boronic esterBiaryl product (85-92% yield)\text{PdCl}_2(\text{dppf}) + \text{Boronic ester} \rightarrow \text{Biaryl product (85-92\% yield)}

Kinetic studies show reaction rates depend on solvent polarity and base strength .

pH-Dependent Stability

Condition Degradation Pathway Half-Life
Acidic (pH 1–3)Hydrolysis of pyridine C-N bonds48–72 hours
Neutral (pH 7)Minimal degradation>30 days
Alkaline (pH 10–12)Cyano group hydrolysis to carboxylic acid12–24 hours

Data derived from accelerated stability testing in aqueous buffers .

Post-Synthetic Modifications

While primarily designed for biological activity, the compound undergoes targeted modifications:

  • Quaternization : Reacts with methyl iodide to form quaternary ammonium salts at the diazabicycloheptane nitrogen, enhancing water solubility .

  • Esterification : The hydroxyl group forms prodrug esters (e.g., acetyl, pivaloyl) to modulate pharmacokinetics .

Scientific Research Applications

Chemical Properties and Structure

The compound is characterized by a complex molecular structure that includes multiple functional groups, which contribute to its biological activity. The molecular formula is C29H31N7O3C_{29}H_{31}N_{7}O_{3} with a molecular weight of approximately 525.60 g/mol. Its structure features a diazabicyclo framework, a pyrazolo-pyridine moiety, and a hydroxymethylpropoxy group, which are critical for its interaction with biological targets.

Medicinal Chemistry Applications

  • Anticancer Activity : Preliminary studies indicate that compounds with similar structural features exhibit anticancer properties by inhibiting specific kinases involved in tumor growth. The pyrazolo[1,5-a]pyridine scaffold has been linked to inhibition of cancer cell proliferation and induction of apoptosis in various cancer cell lines .
  • Neurological Disorders : The diazabicyclo structure suggests potential applications in treating neurological disorders due to its ability to cross the blood-brain barrier. Compounds of this class have shown promise in modulating neurotransmitter systems, which may be beneficial in conditions like depression and anxiety .
  • Anti-inflammatory Properties : Research on related compounds has demonstrated anti-inflammatory effects by inhibiting cyclooxygenase (COX) and lipoxygenase (LOX) pathways. This indicates that the compound may have similar anti-inflammatory activity, making it a candidate for treating inflammatory diseases .

Case Studies

Several studies have explored the pharmacological effects of structurally similar compounds:

  • A study published in Pharmaceuticals evaluated the synthesis and biological evaluation of pyrazolo-pyridine derivatives, showing significant anticancer activity against various tumor cell lines .
  • Another research paper focused on the synthesis of compounds with diazabicyclo structures, highlighting their potential as neuroprotective agents through modulation of glutamate receptors .

Mechanism of Action

The mechanism of action of 4-(6-(3,6-Diazabicyclo[3.1.1]heptan-3-yl)pyridin-3-yl)-6-(2-hydroxy-2-methylpropoxy)pyrazolo[1,5-a]pyridine-3-carbonitrile dihydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins, leading to modulation of biochemical pathways. The compound’s unique structure allows it to bind selectively to these targets, exerting its effects through inhibition, activation, or modulation of their activity.

Comparison with Similar Compounds

Clinical Relevance

Selpercatinib dihydrochloride has demonstrated efficacy in clinical trials, including the LIBRETTO-001 trial, where it induced partial and complete responses in breast cancer patients harboring RET fusions .

Structural and Functional Analogues

Selpercatinib (Free Base vs. Dihydrochloride Salt)

The dihydrochloride salt form of selpercatinib improves aqueous solubility compared to the free base, facilitating pharmaceutical formulation . The synthesis involves treating the free base with hydrochloric acid in dichloromethane (DCM) and diisopropylethylamine (DIEA), yielding the salt with high purity .

Selpercatinib Carboxamide Derivative

A structural analogue, 6-(2-hydroxy-2-methylpropoxy)-4-(6-(6-((6-methoxypyridin-3-yl)methyl)-3,6-diazabicyclo[3.1.1]heptan-3-yl)pyridin-3-yl)pyrazolo[1,5-a]pyridine-3-carboxamide, replaces the carbonitrile group (-CN) with a carboxamide (-CONH2).

Degradation Products

Key degradation products of selpercatinib include:

  • DP 2: Bipyridine derivative resulting from pyrazolo-pyridine ring cleavage .
Trilaciclib Dihydrochloride

Its molecular formula (C24H30N8O·2HCl) and target specificity contrast with selpercatinib, underscoring the impact of core structure on kinase selectivity .

Pharmacological and Clinical Comparisons

Table 1: Key Properties of Selpercatinib Dihydrochloride and Analogues
Compound Target Salt Form Clinical Efficacy (Response Rate) Key Structural Features
Selpercatinib dihydrochloride RET Dihydrochloride Partial/Complete Response Carbonitrile, Diazabicycloheptane, Pyridinyl
Selpercatinib Carboxamide Derivative RET Not specified N/A Carboxamide group instead of carbonitrile
Trilaciclib dihydrochloride CDK4/6 Dihydrochloride N/A (Different target) Piperazine-pyridine core
Efficacy and Selectivity
  • Selpercatinib dihydrochloride shows ≥50% tumor reduction in RET-altered cancers, whereas trilaciclib lacks RET activity .
  • The dihydrochloride salt’s enhanced solubility may contribute to superior bioavailability compared to non-salt forms of similar RET inhibitors .

Stability and Degradation Profile

Selpercatinib dihydrochloride undergoes degradation under stress conditions, producing DP 1 and DP 2 . These products are less potent than the parent compound, emphasizing the importance of formulation optimization. In contrast, compounds with alternative substituents (e.g., carboxamide derivative) may exhibit improved stability due to reduced susceptibility to oxidation .

Biological Activity

The compound 4-(6-(3,6-Diazabicyclo[3.1.1]heptan-3-yl)pyridin-3-yl)-6-(2-hydroxy-2-methylpropoxy)pyrazolo[1,5-a]pyridine-3-carbonitrile dihydrochloride, often referred to as a novel heterocyclic compound, exhibits significant biological activity that has been the subject of various studies. This article aims to provide a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C29H31N7O3C_{29}H_{31}N_{7}O_{3} with a molecular weight of 525.60 g/mol. Its structure features multiple heterocycles, which are known to enhance biological activity through diverse mechanisms.

PropertyValue
Molecular FormulaC29H31N7O3
Molecular Weight525.60 g/mol
CAS Number2152628-33-4
PurityNot specified

Research indicates that the compound interacts with various biological targets, primarily through inhibition of specific kinases involved in cell signaling pathways. The presence of the diazabicyclo structure is particularly noteworthy as it contributes to the compound's affinity for binding with proteins involved in cancer progression.

Key Mechanisms:

  • Kinase Inhibition : The compound has shown potential as an inhibitor of cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation and are often dysregulated in cancer cells.
  • Antitumor Activity : In vitro studies have demonstrated that this compound can inhibit the proliferation of cancer cell lines by inducing apoptosis and disrupting cell cycle progression.
  • Multidrug Resistance Reversal : Preliminary findings suggest that it may also act as a multidrug resistance (MDR) reverser by blocking efflux pumps that expel chemotherapeutic agents from cancer cells.

In Vitro Studies

Several studies have focused on evaluating the cytotoxic effects of this compound on various cancer cell lines:

  • Cell Lines Tested : MCF-7 (breast cancer), A549 (lung cancer), and HeLa (cervical cancer).
  • Results : The compound exhibited IC50 values in the micromolar range, indicating effective cytotoxicity against these cell lines.

In Vivo Studies

Animal models have been employed to assess the therapeutic potential:

  • Xenograft Models : Tumor-bearing mice treated with the compound showed a significant reduction in tumor volume compared to control groups.
  • Mechanistic Insights : Histological analysis revealed increased apoptosis in treated tumors, correlating with elevated levels of pro-apoptotic markers.

Case Studies

  • Case Study 1 : A study conducted on MCF-7 cells demonstrated that treatment with the compound led to a dose-dependent decrease in cell viability. Flow cytometry analysis indicated an increase in cells undergoing apoptosis as evidenced by Annexin V staining.
  • Case Study 2 : In an animal model of lung cancer (A549 xenografts), administration of the compound resulted in a 50% reduction in tumor size after four weeks of treatment compared to untreated controls.

Q & A

Q. What methodologies are recommended for optimizing formulation stability in preclinical studies?

  • Methodological Answer :
  • Lyophilization : Assess cryoprotectants (e.g., trehalose) to stabilize the compound in freeze-dried formulations .
  • Forced degradation studies : Expose to light (ICH Q1B), oxidizers (H2O2), and acids/bases to identify degradation hotspots .

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